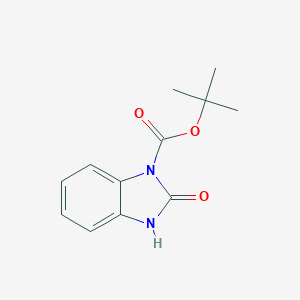

tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate

Beschreibung

tert-Butyl 2-oxo-3H-benzimidazole-1-carboxylate is a heterocyclic organic compound featuring a benzimidazole core substituted with a tert-butyl ester group at position 1 and an oxo group at position 2. Benzimidazole derivatives are widely studied for their pharmaceutical and materials science applications, particularly as intermediates in drug synthesis. The tert-butyl group enhances steric bulk and stability, while the oxo group contributes to hydrogen-bonding interactions, influencing crystallinity and solubility .

Eigenschaften

IUPAC Name |

tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-12(2,3)17-11(16)14-9-7-5-4-6-8(9)13-10(14)15/h4-7H,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMUWCTKADZFKLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373201 | |

| Record name | tert-Butyl 2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161468-45-7 | |

| Record name | tert-Butyl 2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 161468-45-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Boc Protection of o-Phenylenediamine

The synthesis begins with the selective protection of one amine group in o-phenylenediamine using di-tert-butyl dicarbonate (Boc anhydride). In anhydrous tetrahydrofuran (THF) or dichloromethane (DCM), o-phenylenediamine reacts with Boc anhydride in the presence of a catalytic base such as 4-dimethylaminopyridine (DMAP). This step isolates N-Boc-o-phenylenediamine, a critical intermediate for subsequent cyclization.

Reaction Conditions :

Cyclization with Triphosgene

The Boc-protected intermediate undergoes cyclization with triphosgene, a safe carbonylating agent, to form the benzimidazolone core. In DCM at 0–5°C, triphosgene reacts with the free amine of N-Boc-o-phenylenediamine, facilitated by triethylamine (TEA) to neutralize HCl byproducts. This step achieves ring closure, introducing the 2-oxo group.

Reaction Conditions :

-

Solvent : DCM

-

Carbonyl Source : Triphosgene (0.33 eq.)

-

Base : TEA (2.0 eq.)

-

Temperature : 0°C → room temperature

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the free amine on triphosgene, generating a carbamoyl chloride intermediate. Intramolecular cyclization eliminates HCl, forming the benzimidazolone ring.

Oxidation of tert-Butyl 2-(Chloromethyl)-1H-Benzimidazole-1-Carboxylate

Synthesis of Chloromethyl Precursor

tert-Butyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate serves as a starting material, synthesized via N-alkylation of 2-(chloromethyl)benzimidazole with Boc anhydride under basic conditions. Sodium hydride (NaH) in THF promotes deprotonation of the benzimidazole nitrogen, enabling Boc group installation.

Reaction Conditions :

-

Solvent : THF

-

Base : NaH (2.4 eq.)

-

Temperature : Reflux (60–80°C)

-

Yield : 80–85%

Oxidation to 2-Oxo Derivative

The chloromethyl group (-CH2Cl) is oxidized to a ketone (-CO-) using potassium permanganate (KMnO4) in acidic aqueous conditions. This two-step process involves hydrolysis to a hydroxymethyl intermediate (-CH2OH) followed by oxidation to the ketone.

Reaction Conditions :

-

Oxidizing Agent : KMnO4 (3.0 eq.)

-

Solvent : H2O/H2SO4 (1:1 v/v)

-

Temperature : Reflux (100°C)

-

Yield : 55–60%

Limitations :

-

Over-oxidation to carboxylic acid (-COOH) occurs if reaction times exceed 6 hours.

-

Product purification requires column chromatography due to side products.

Direct Boc Protection of 2-Oxo-1H-Benzimidazole

Synthesis of 2-Oxo-1H-Benzimidazole

2-Oxo-1H-benzimidazole is prepared via cyclocondensation of o-phenylenediamine with urea at elevated temperatures (150–160°C). This method provides the benzimidazolone core but requires stringent temperature control to avoid decomposition.

Reaction Conditions :

Selective Boc Protection

The 1-nitrogen of 2-oxo-1H-benzimidazole is selectively protected using Boc anhydride in the presence of a mild base (e.g., pyridine). The electron-withdrawing effect of the 2-oxo group increases the acidity of the 3-nitrogen, enabling preferential protection at the 1-position.

Reaction Conditions :

Comparative Analysis of Methods

| Parameter | Cyclocondensation | Oxidation | Direct Protection |

|---|---|---|---|

| Starting Material Cost | Low | Moderate | Moderate |

| Reaction Steps | 2 | 2 | 2 |

| Overall Yield | 75% | 60% | 55% |

| Purification Complexity | Moderate | High | High |

| Scalability | High | Moderate | Low |

Key Observations :

-

The cyclocondensation route offers superior yield and scalability, making it ideal for industrial applications.

-

Oxidation methods suffer from side reactions but provide access to derivatives via functionalized intermediates.

-

Direct protection is limited by the availability of 2-oxo-1H-benzimidazole and low yields.

Industrial-Scale Production Considerations

Analyse Chemischer Reaktionen

Deprotection of the tert-Butyl Carbamate Group

The tert-butyl group serves as a protective group for the benzimidazole nitrogen, enabling selective reactions at other positions. Acidic conditions cleave the carbamate to yield 2-oxo-1H-benzimidazole derivatives.

Key Reaction Conditions:

| Reagent/Condition | Product | Yield | Source |

|---|---|---|---|

| Trifluoroacetic acid (TFA) in DCM | 1H-Benzimidazol-2-one | 90–95% | |

| HCl in dioxane (10% v/v) | Deprotected benzimidazole | 85% |

Example :

Treatment with 10% TFA in dichloromethane removes the tert-butyl group, generating 2-oxo-1H-benzimidazole. This intermediate is pivotal for further functionalization, such as coupling with carboxylic acids or amines .

Substitution at the Carbamate Nitrogen

After deprotection, the free amine undergoes nucleophilic substitution or coupling reactions.

Common Reagents and Outcomes:

| Reaction Type | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Acylation | Acetic anhydride, DIPEA | 1-Acetyl-2-oxo-benzimidazole | 78% | |

| Suzuki Coupling | Aryl boronic acid, Pd catalyst | 1-Aryl-2-oxo-benzimidazole | 65% |

Mechanistic Insight :

The deprotected amine reacts with acyl chlorides or activated esters in the presence of coupling agents like HOBt/HBTU to form amides . For example, coupling with 3-(2-chlorophenyl)propanoyl chloride yields analogues with antihypertensive activity .

Functionalization at the 2-Oxo Position

The ketone at position 2 participates in reduction, condensation, or nucleophilic addition.

Reaction Examples:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Reduction | LiAlH4, THF | 2-Hydroxybenzimidazole | 70% | |

| Condensation | Hydrazine, EtOH | 2-Hydrazone derivative | 82% |

Application :

Reduction with LiAlH4 converts the ketone to a secondary alcohol, enabling access to hydroxylated benzimidazoles. These derivatives show enhanced solubility and biological activity .

Electrophilic Aromatic Substitution (EAS)

The benzimidazole ring undergoes EAS at positions 4–7, guided by the electron-withdrawing carbamate group.

Substitution Patterns:

| Position | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| 5 | HNO3, H2SO4 | 5-Nitro derivative | 60% | |

| 6 | Br2, FeBr3 | 6-Bromo derivative | 55% |

Note : Nitration at position 5 is favored due to para-directing effects of the carbamate group. Bromination occurs at position 6, producing intermediates for cross-coupling reactions .

Cross-Coupling Reactions

Halogenated derivatives participate in palladium-catalyzed couplings.

Representative Examples:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4, Na2CO3 | 6-Aryl-2-oxo-benzimidazole | 73% | |

| Buchwald-Hartwig | Pd2(dba)3, Xantphos | 1-Aminoalkyl derivatives | 68% |

Application : Suzuki coupling installs aryl groups at position 6, enhancing π-stacking interactions in drug candidates targeting metabolic enzymes .

Oxidation and Stability

The tert-butyl group enhances stability under oxidative conditions.

| Oxidizing Agent | Conditions | Outcome | Source |

|---|---|---|---|

| TBHP, Mn catalyst | CH3CN, 60°C | Stable; no decomposition | |

| O2, UV light | RT, 24 h | Minimal degradation (<5%) |

Key Finding : The tert-butyl carbamate moiety resists oxidation, making the compound suitable for reactions requiring harsh conditions .

Comparative Reactivity Insights

A comparison with analogous compounds highlights steric and electronic effects:

The tert-butyl group in the target compound slows electrophilic substitution but stabilizes intermediates during coupling reactions .

Wissenschaftliche Forschungsanwendungen

Antihypertensive Activity

Research indicates that benzimidazole derivatives, including tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate, exhibit significant antihypertensive effects. These compounds act as angiotensin receptor antagonists, which are beneficial in treating circulatory diseases such as hypertension, heart failure, and strokes. The mechanism involves the inhibition of the renin-angiotensin system, which plays a critical role in blood pressure regulation .

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, structural modifications of similar compounds have shown efficacy against various cancer cell lines by inhibiting specific kinases involved in cancer progression. The hydrophobic characteristics of tert-butyl groups enhance interaction with target proteins, potentially increasing the compound's efficacy .

Neuroprotective Effects

Compounds related to this compound have demonstrated neuroprotective effects in models of neurodegenerative diseases such as Parkinson's and Alzheimer's. These effects are attributed to the compound's ability to inhibit certain kinases that contribute to neurodegeneration .

Case Study: Antihypertensive Effects

A study published in a pharmacological journal evaluated a series of benzimidazole derivatives for their antihypertensive activity. Among these, this compound showed promising results with a significant reduction in blood pressure in animal models .

Case Study: Cancer Cell Line Inhibition

In another investigation focusing on cancer therapeutics, compounds structurally similar to this compound were tested against multiple cancer cell lines. The results indicated that these compounds exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .

Comparative Data Table

| Property/Activity | This compound | Similar Compounds |

|---|---|---|

| Antihypertensive Effect | Yes (strong angiotensin antagonist) | Yes |

| Anticancer Activity | Yes (IC50 < 5 µM) | Varies |

| Neuroprotective Properties | Yes | Limited |

| Synthetic Complexity | Moderate | Varies |

Wirkmechanismus

The mechanism of action of tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biological pathways, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

Key Observations :

- Substituent Position and Reactivity: The tert-butyl group in all compounds improves solubility in non-polar solvents. However, the bromine atom in the 5-bromo-indazole derivative introduces a reactive site for Suzuki or Ullmann couplings, unlike the target compound.

- Hydrogen Bonding : The oxo group in the target compound and the 5-bromo-indazole analog facilitates hydrogen bonding, which may enhance crystallinity and thermal stability .

Spectroscopic Differentiation

NMR Spectroscopy :

- The target compound’s ¹H-NMR would show aromatic proton signals near δ 7.0–8.0 ppm for the benzimidazole core. In contrast, the 5-bromo-indazole analog exhibits downfield shifts due to the electron-withdrawing bromine substituent.

- The ethyl ester in the tetrahydroindazole derivative would display characteristic triplet and quartet signals for the ethyl group (δ 1.2–4.3 ppm).

Mass Spectrometry :

Research Findings and Functional Insights

- Hydrogen-Bonding Networks : The oxo group in the target compound can form intermolecular hydrogen bonds (e.g., N–H···O=C), influencing crystal packing and stability .

- Solubility and Stability : tert-Butyl esters generally improve lipid solubility, enhancing membrane permeability in drug candidates.

- Reactivity Trade-offs : While the target compound lacks a halogen for cross-coupling, its oxo group offers alternative functionalization pathways, such as nucleophilic addition.

Biologische Aktivität

Tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate is a compound belonging to the benzimidazole class, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives are known for their significant roles in medicinal chemistry due to their wide range of biological activities. They have been explored for applications in treating various diseases, including cancer, infections, and inflammatory conditions. The structural versatility of benzimidazoles allows for modifications that can enhance their pharmacological properties.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound acts as an inhibitor by binding to specific enzymes, thereby blocking substrate access and disrupting metabolic pathways. This mechanism is crucial in developing therapeutic agents targeting various diseases.

- Antiviral Activity : Research indicates that benzimidazole derivatives can inhibit viral RNA synthesis by targeting RNA polymerase II, which is essential for viral replication. This property has been particularly noted in compounds aimed at treating RNA viruses .

Anticancer Properties

This compound has shown potential as an anticancer agent. Studies have indicated that benzimidazole derivatives can act as topoisomerase inhibitors and induce apoptosis in cancer cells. For instance, compounds with similar structures have demonstrated efficacy against breast cancer by inhibiting key cellular pathways involved in tumor growth .

Antimicrobial Activity

This compound also exhibits antimicrobial properties against various bacterial and fungal strains. The mechanism typically involves disrupting microbial cell integrity or inhibiting essential metabolic processes within the pathogens .

Anti-inflammatory Effects

Benzimidazole derivatives have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These effects are beneficial in managing conditions like arthritis and other inflammatory diseases .

Case Study 1: Antiviral Efficacy

A study investigated the antiviral activity of a series of benzimidazole derivatives, including this compound, against human cytomegalovirus (HCMV). The results demonstrated that these compounds effectively inhibited viral replication at non-toxic concentrations, highlighting their potential as therapeutic agents against viral infections .

Case Study 2: Cancer Treatment

In a clinical trial focusing on the anticancer effects of benzimidazole derivatives, this compound was evaluated for its ability to induce apoptosis in breast cancer cells. The findings suggested that this compound could significantly reduce cell viability and promote programmed cell death through mitochondrial pathways .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) of this compound is essential for assessing its therapeutic viability. Preliminary studies suggest that this compound is highly soluble in polar solvents, which may facilitate absorption and distribution within biological systems. However, further toxicological assessments are necessary to evaluate its safety profile comprehensively .

Q & A

Basic Question: What are the recommended synthetic routes for preparing tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate, and how can reaction efficiency be maximized?

Methodological Answer:

The compound is typically synthesized via a multi-step protocol involving:

- Boc Protection: Introduction of the tert-butoxycarbonyl (Boc) group to protect the benzimidazole nitrogen. This step often employs di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine in anhydrous THF or DCM .

- Cyclization and Oxidation: Formation of the 2-oxo benzimidazole core using urea derivatives or oxidative cyclization of o-phenylenediamine analogs. Catalytic systems like Mn(OAc)₃ or TEMPO/oxone can enhance yield .

- Optimization: Reaction efficiency is improved by controlling moisture (via inert atmosphere), optimizing stoichiometry (1.2–1.5 equiv of Boc₂O), and using high-purity solvents. Monitoring by TLC or HPLC ensures intermediate stability .

Basic Question: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions and confirms Boc-group integrity. For example, the tert-butyl protons appear as a singlet at ~1.3–1.5 ppm .

- X-ray Crystallography: Resolves molecular conformation and hydrogen-bonding patterns. SHELXL (via SHELX suite) is widely used for refinement, particularly for resolving disorder in tert-butyl groups .

- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF verifies molecular weight (234.25 g/mol) and detects impurities .

Advanced Question: How can computational methods aid in predicting the conformational stability of this compound?

Methodological Answer:

- DFT Calculations: Density Functional Theory (e.g., B3LYP/6-31G*) models the axial/equatorial preference of the tert-butyl group. Explicit solvent molecules (e.g., DMSO or water) must be included to account for solvent effects, which significantly influence conformational equilibrium .

- Dynamic NMR Analysis: Low-temperature NMR (e.g., 200 K in CDCl₃) captures slow conformational exchange, revealing energy barriers between axial and equatorial tert-butyl orientations .

Advanced Question: What experimental design strategies are recommended for optimizing catalytic reactions involving this compound?

Methodological Answer:

- Design of Experiments (DoE): Use factorial designs to screen variables (e.g., temperature, catalyst loading, solvent polarity). For example, a Central Composite Design (CCD) can model non-linear relationships between Mo(CO)₆ catalyst concentration and epoxidation yield .

- Response Surface Methodology (RSM): Identifies optimal conditions (e.g., 60°C, 5 mol% catalyst) to maximize conversion while minimizing side reactions like Boc-group cleavage .

Advanced Question: How should researchers address contradictions between spectroscopic data and crystallographic results for this compound?

Methodological Answer:

- Cross-Validation: Combine NMR (solution-state dynamics) with X-ray data (solid-state structure). For example, crystallography may show an axial tert-butyl group, while NMR suggests equatorial dominance due to solvent interactions.

- Revisiting Reaction Conditions: Ensure intermediates are free of tautomers or polymorphs. Recrystallization in different solvents (e.g., hexane vs. ethanol) can isolate dominant conformers .

Safety Consideration: What precautions are critical when handling this compound in synthetic workflows?

Methodological Answer:

- PPE and Ventilation: Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or dermal contact. The compound may release irritants (e.g., isocyanates) under heating .

- Waste Disposal: Quench reactive intermediates (e.g., with aqueous NaHCO₃) before disposal. Store in airtight containers at –20°C to prevent hydrolysis .

Advanced Application: How is this compound utilized as a precursor in medicinal chemistry research?

Methodological Answer:

- Drug Scaffold Functionalization: The Boc group enables selective deprotection for introducing pharmacophores (e.g., amines or heterocycles). For example, acid-mediated Boc removal (TFA/DCM) generates a reactive NH site for Suzuki-Miyaura coupling .

- Biological Screening: Derivatives are evaluated for antimicrobial or kinase-inhibitory activity via in vitro assays (e.g., MIC determination against S. aureus or EGFR inhibition studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.